molecular formula C11H17N3O5 B12681779 Einecs 281-631-0 CAS No. 84000-74-8

Einecs 281-631-0

Cat. No.: B12681779
CAS No.: 84000-74-8
M. Wt: 271.27 g/mol
InChI Key: TVZLWEAKUQLGNV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-tert-butyl-4,6-dinitrophenol, compound with methylamine (1:1), involves the nitration of tert-butylphenol followed by a reaction with methylamine. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions to introduce nitro groups into the aromatic ring. The resulting dinitrophenol is then reacted with methylamine to form the final compound .

Chemical Reactions Analysis

2-tert-butyl-4,6-dinitrophenol, compound with methylamine (1:1), undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-tert-butyl-4,6-dinitrophenol, compound with methylamine (1:1), involves its interaction with cellular components. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular proteins and enzymes, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar compounds to 2-tert-butyl-4,6-dinitrophenol, compound with methylamine (1:1), include other dinitrophenol derivatives such as:

    2,4-Dinitrophenol: Known for its use as a weight loss agent, though it is highly toxic.

    2,6-Dinitrophenol: Used in the synthesis of dyes and explosives.

    2-tert-butyl-4-nitrophenol: Used as an intermediate in organic synthesis.

2-tert-butyl-4,6-dinitrophenol, compound with methylamine (1:1), is unique due to its specific combination of tert-butyl and nitro groups, which confer distinct chemical and biological properties.

Properties

CAS No.

84000-74-8

Molecular Formula

C11H17N3O5

Molecular Weight

271.27 g/mol

IUPAC Name

2-tert-butyl-4,6-dinitrophenol;methanamine

InChI

InChI=1S/C10H12N2O5.CH5N/c1-10(2,3)7-4-6(11(14)15)5-8(9(7)13)12(16)17;1-2/h4-5,13H,1-3H3;2H2,1H3

InChI Key

TVZLWEAKUQLGNV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O.CN

Origin of Product

United States

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